5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene
Overview
Description
5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Beta-Adrenolytics: Aminoalkanol derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione and 4-hydroxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, which are structurally related to 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0
2,6]dec-4-ene, have been synthesized and show modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).Crystallography and Molecular Packing: The compound exo-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)phenyl acetate, closely related to the target compound, has been analyzed crystallographically to understand molecular packing and interactions (Trujillo-Ferrara et al., 2004).
Antimicrobial and Anti-HIV Properties: Thiourea and urea derivatives of structurally similar compounds to 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0
2,6]dec-4-ene have been tested for cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against Gram-positive and Gram-negative bacteria and Candida species (Struga et al., 2007).Pharmacological Activities in CNS: Some arylpiperazine derivatives of 1-(1H-pyrrol-1-ylmethyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)-]dec-8-ene-3,5-dione, related to the target compound, have shown potential anxiolytic and antidepressant activities (Pakosińska-Parys et al., 2016).
Quantum Chemical Calculations: The molecular structure, vibrational frequencies, and corresponding assignments of a related compound, 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, have been investigated both experimentally and theoretically (Renjith et al., 2014).
properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZNTYMDOPBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336631 | |
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene | |
CAS RN |
823218-99-1 | |
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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